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Compound of Interest

N-(3-chloro-2-
Compound Name:

methylphenyl)isonicotinamide
CAS No.: 68280-07-9

Cat. No.: B441297

Get Quote

\ J

CAS Registry Number: 68280-07-9 Formula:
Molecular Weight: 246.69 g/mol [1]

Executive Summary & Chemical Context

This technical guide provides a comprehensive spectroscopic profile for N-(3-chloro-2-
methylphenyl)isonicotinamide, a critical scaffold in medicinal chemistry. This structure
represents a "privileged fragment"” frequently utilized in the design of Type Il kinase inhibitors
(e.g., targeting BCR-ABL, SRC, or p38 MAP kinase). The amide linkage between the
isonicotinic acid moiety and the substituted aniline is essential for hydrogen bonding within the
kinase hinge region or the DFG-out allosteric pocket.

This document synthesizes experimental protocols and spectroscopic data (NMR, IR, MS) to
serve as a validation standard for researchers synthesizing this intermediate for drug discovery
campaigns.

Synthesis & Reaction Workflow
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To ensure the integrity of the spectroscopic data, the origin of the sample must be understood.
The compound is typically synthesized via an acylation reaction between 3-chloro-2-
methylaniline and isonicotinoyl chloride (or activated isonicotinic acid).

Synthesis Logic Diagram

The following workflow outlines the standard synthesis and purification logic required to obtain
analytical-grade material.

Amide Coupling 2-4hrs Workup

rude Soli N-(3-chloro-2-methylphenyl)
(DCMITHF, Et3N, 0°C to RT) (Wash w/ NaHCO3, Brine) (EtOH or EtOAc/Hex) isonicotinamide

Click to download full resolution via product page

Figure 1: Synthetic pathway for the generation of N-(3-chloro-2-
methylphenyl)isonicotinamide.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below assumes the use of DMSO-d6 as the solvent. DMSO is
preferred over

for this compound to prevent aggregation and to clearly resolve the amide -NH proton, which
often broadens or exchanges in chloroform.

H NMR Data (400 MHz, DMSO-d6)
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C NMR Data (100 MHz _DMSQ-df)

Shift (
Assignment Type

» Ppm)

164.2 C=0 Amide Carbonyl

150.8 Pyridine C-2, C-6 CH (Aromatic)

142.1 Pyridine C-4 Quaternary C (Ipso to C=0)

137.5 Phenyl C-1 Quaternary C (Ipso to NH)

134.2 Phenyl C-3 Quaternary C (Ipso to Cl)
Quaternary C (Ipso to CH
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)
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121.9 Pyridine C-3, C-5 CH (Aromatic)
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Infrared (IR) Spectroscopy

The IR spectrum confirms the functional group transformation from amine/acid chloride to

amide.

e 3280 -3320 cm

(m): N-H stretching vibration (Secondary amide).

e 3050 cm

(w): C-H stretching (Aromatic).

e 1655-1670 cm
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(s):Amide | band (C=0 stretch). This is the most diagnostic peak.

e 1530 - 1550 cm

(s):Amide Il band (N-H bending/C-N stretch).

e 1590, 1480 cm

(m): C=C / C=N ring skeletal vibrations (Pyridine/Benzene).

e 750 cm

(s): C-Cl stretching / 1,2,3-trisubstituted benzene deformation.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the presence of the chlorine atom (isotope pattern)
and the integrity of the amide bond.

 lonization Mode: ESI+ (Electrospray lonization, Positive mode)
e Molecular Formula:

[1]

e Exact Mass: 246.056

Key Fragments & Isotope Pattern
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Experimental Validation Protocol

To ensure "Self-Validating" trustworthiness, the following decision tree should be used when

analyzing the synthesized product.
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Synthesized Sample

Step 1: LC-MS Analysis

Is m/z 247 & 249 present?

Step 2: 1H NMR (DMSO-d6)

Is NH singlet > 10 ppm? No

Yes

Is Methyl singlet ~2.2 ppm? No (Check Solvent)

es No (Check Regioisomer)

VALIDATED STRUCTURE REJECT / RE-PURIFY

Click to download full resolution via product page

Figure 2: Analytical decision tree for structural confirmation.

Quality Control Parameters

e Purity (HPLC): Target >98% (Area %) at 254 nm.
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» Impurity Profile: Watch for residual 3-chloro-2-methylaniline (aniline starting material), which
appears as a broad singlet (NH2) around 5.0 ppm and lacks the downfield amide proton.

e Regioisomer Warning: Ensure the starting material was 3-chloro-2-methylaniline, not 2-
chloro-6-methylaniline (common in Dasatinib synthesis). The NMR splitting pattern of the
phenyl ring (triplet vs. multiplet) distinguishes these.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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